![molecular formula C25H26ClN5O3 B2883266 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-74-5](/img/structure/B2883266.png)
2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds generally operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific pathways affected would depend on the specific targets of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds , it’s likely that the effects of this compound could be diverse, depending on the specific targets and pathways affected.
生化学分析
Biochemical Properties
The triazoloquinazoline core in 2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is known to interact with a variety of enzymes and receptors . These interactions are likely due to the compound’s ability to form hydrogen bonds, a characteristic feature of triazoloquinazoline derivatives
Cellular Effects
Given the known activities of similar triazoloquinazoline derivatives, it is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
生物活性
The compound 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A ) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research studies.
- Molecular Formula : C26H26ClN5O4
- Molecular Weight : 507.98 g/mol
- LogP : 3.7835
- Polar Surface Area : 85.937 Ų
Anticancer Properties
Compound A has shown promising anticancer activity through various mechanisms:
-
Inhibition of Polo-like Kinase 1 (Plk1) :
- Plk1 is a key regulator of mitosis and is often overexpressed in cancer cells. Inhibitors of Plk1 have been explored as potential anticancer agents.
- Studies indicate that derivatives of triazoloquinazolinones can selectively inhibit Plk1 without significant off-target effects, suggesting that Compound A may possess similar properties .
- Cell Proliferation Inhibition :
Antimicrobial Activity
Research indicates that certain quinazoline derivatives exhibit antimicrobial properties. Preliminary studies suggest that Compound A may also possess antimicrobial activity against a range of bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural features:
- The presence of the triazole ring enhances binding affinity to target proteins involved in cell cycle regulation.
- The chlorobenzyl group contributes to lipophilicity, facilitating membrane permeability and bioavailability.
A detailed SAR analysis can help identify modifications that enhance efficacy or reduce toxicity.
Study 1: Plk1 Inhibition
A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of triazoloquinazolinone derivatives as Plk1 inhibitors. Compound A was included in the screening process and exhibited a significant reduction in Plk1 activity with an IC50 value comparable to known inhibitors .
Study 2: Antiproliferative Effects
In a study assessing the antiproliferative effects on human cancer cell lines (e.g., HeLa and MCF-7), Compound A demonstrated a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability, revealing that concentrations above 10 µM significantly reduced cell survival rates .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Cell cycle arrest |
MCF-7 | 12 | Apoptosis induction |
Study 3: Antimicrobial Screening
An exploratory study evaluated the antimicrobial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Compound A showed moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
特性
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-2-12-29-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(29)28-30(25(31)34)15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIKOXCPAIWSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。